3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide
Description
3,5-Dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide is a halogenated benzamide derivative characterized by a 2-hydroxybenzamide core substituted with bromine atoms at the 3- and 5-positions and an N-linked 3-chloro-4-(4-chlorophenoxy)phenyl group. Its molecular formula is C₁₉H₁₀Br₂Cl₂NO₃, with a molecular weight of 582.07 g/mol and a CAS number of 5209-24-5 .
Properties
Molecular Formula |
C19H11Br2Cl2NO3 |
|---|---|
Molecular Weight |
532.0 g/mol |
IUPAC Name |
3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H11Br2Cl2NO3/c20-10-7-14(18(25)15(21)8-10)19(26)24-12-3-6-17(16(23)9-12)27-13-4-1-11(22)2-5-13/h1-9,25H,(H,24,26) |
InChI Key |
SBUNWTUXZOCIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Br)Br)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps. One common method starts with the iodination of salicylic acid using iodine in the presence of hydrogen peroxide, yielding a high percentage of the desired product . This is followed by the reaction of 3,5-diiodosalicylic acid with an aminoether, where salicylic acid chloride is formed in situ with phosphorus trichloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Step 1: Diphenyl Ether Formation
A copper-catalyzed coupling reaction between 3,4-dichloronitrobenzene (starting material) and 4-chlorophenol generates a nitro-substituted diphenyl ether. This step employs KOH and fine copper powder at elevated temperatures (110–120°C) to facilitate the reaction .
Reaction :
Step 2: Reduction to Aromatic Amine
The nitro group in the diphenyl ether intermediate is reduced to an amine using iron (Fe) and acetic acid (HOAc). This step produces a primary amine, critical for subsequent amide bond formation.
Reaction :
Step 3: Halogenation of Salicylic Acid
Salicylic acid undergoes bromination at the 3- and 5-positions using iodine (I₂) and potassium iodide (KI) in ethanol. This step generates 3,5-dibromosalicylic acid, a precursor for amide formation.
Reaction :
Step 4: Amide Bond Formation
The 3,5-dibromosalicylic acid is converted to its acid chloride using PCl₃. This acid chloride reacts with the amino-diphenylether to form the final amide product. The reaction is conducted in xylene, achieving an 82% yield .
Reaction :
Monitoring Techniques
-
Thin-Layer Chromatography (TLC) : Used to track intermediate purity and reaction progression.
-
High-Performance Liquid Chromatography (HPLC) : Employs for final product quantification.
-
Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N–H amide stretch at ~3400 cm⁻¹ and C=O at ~1630 cm⁻¹) .
-
Nuclear Magnetic Resonance (NMR) : Confirms aromatic substitution patterns and amide formation .
Analytical Data Table
Yield and Efficiency
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diphenyl ether formation | Cu, KOH, 110–120°C | 96% |
| Nitro to amine reduction | Fe/HOAc | 94% |
| Amide bond formation | PCl₃, xylene | 82% |
Scientific Research Applications
3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. Detailed studies are required to fully elucidate its mechanism of action and identify the exact molecular targets involved .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a broader class of halogenated benzamides, where variations in halogen type (Br, I, Cl) and aryl group substitutions significantly influence biological activity and pharmacokinetics. Key analogs include:
Table 1: Structural and Functional Comparison of Halogenated Benzamides
Antifungal Activity:
- Its efficacy is enhanced by cationic vehicles like Miranol CS .
- Dibromsalan exhibits similar antifungal activity but lower oral bioavailability (11% in rats ) compared to tribromsalan (65% ) .
Anthelmintic Activity:
- Rafoxanide (3,5-diiodo analog) is a veterinary anthelmintic used against fascioliasis. Its iodine atoms and chlorophenoxy group enhance binding to parasitic targets like lactate dehydrogenase .
- The target compound replaces iodine with bromine, which may alter binding affinity due to differences in halogen size and electronegativity.
Pharmacokinetics:
- Bromine-substituted analogs (e.g., tribromsalan) generally exhibit higher bioavailability than chlorine derivatives.
Structure-Activity Relationship (SAR) Insights
Halogen Effects: Bromine (tribromsalan, target compound) provides moderate steric bulk and polarizability, favoring membrane interaction.
Simpler aryl groups (e.g., 4-bromophenyl in tribromsalan) reduce complexity but may limit target specificity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide, and how can reaction yields be improved?
- Methodological Answer : A common approach involves multi-step nucleophilic substitution and condensation reactions. For example, bromination of the hydroxybenzamide core can be achieved using bromine in acetic acid under controlled temperature (40–60°C). Purification via recrystallization (e.g., ethanol-water mixtures) is critical to isolate intermediates. Yields (~65%) may be improved by optimizing stoichiometry, solvent polarity (e.g., DMSO for high-temperature reactions), and reflux duration, as demonstrated in analogous triazole syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. Look for:
- ¹H NMR : Downfield shifts for hydroxyl (-OH, δ ~10–12 ppm) and aromatic protons adjacent to electron-withdrawing groups (e.g., Br, Cl, δ ~7.5–8.5 ppm).
- ¹³C NMR : Peaks for carbonyl (C=O, δ ~165–170 ppm) and halogen-substituted carbons.
- FT-IR : Stretching vibrations for -OH (~3200 cm⁻¹), amide C=O (~1680 cm⁻¹), and C-Br/C-Cl bonds (~550–750 cm⁻¹).
High-resolution mass spectrometry (HRMS) should confirm molecular ion accuracy (<5 ppm error) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and avoid direct skin contact. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and safety goggles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as halogenated waste. Acute toxicity data from analogs suggest respiratory irritation; ensure proper ventilation and monitor exposure limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly regarding enzyme inhibition efficacy?
- Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Standardize assays using recombinant enzymes (e.g., bacterial acps-pptase) and include positive controls (e.g., known inhibitors like triclosan). Dose-response curves (IC₅₀ values) should be validated via triplicate runs with statistical significance (p < 0.05). Cross-validate findings using isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What experimental strategies can elucidate the environmental fate and degradation pathways of this compound in aquatic systems?
- Methodological Answer : Conduct photolysis studies under simulated sunlight (λ > 290 nm) to assess stability. Use HPLC-MS to identify degradation products (e.g., dehalogenated metabolites). For biotic degradation, incubate with sediment microcosms and analyze via ¹⁴C-radiotracing. Ecotoxicity can be evaluated using Daphnia magna (LC₅₀) and algal growth inhibition tests (OECD 201). Long-term studies should track bioaccumulation factors (BCF) in model organisms .
Q. How does the compound’s halogen substitution pattern influence its binding affinity to target proteins, and how can this be computationally validated?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of target enzymes (e.g., PDB IDs for bacterial pptases). Compare binding energies (ΔG) of halogenated vs. non-halogenated analogs. Quantum mechanical calculations (DFT) can quantify electrostatic contributions of Br/Cl substituents. Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .
Q. What strategies mitigate challenges in achieving enantiomeric purity during asymmetric synthesis of derivatives?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-BINAP complexes) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). For problematic intermediates, employ kinetic resolution with lipases (e.g., Candida antarctica) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
